molecular formula C17H15Cl2NO4S2 B2744549 2,4-dichloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methylbenzenesulfonamide CAS No. 2034265-00-2

2,4-dichloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methylbenzenesulfonamide

Cat. No.: B2744549
CAS No.: 2034265-00-2
M. Wt: 432.33
InChI Key: LCSHAOIITWCBJV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H15Cl2NO4S2 and its molecular weight is 432.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical ReactionsStudies have explored the synthesis of compounds with complex structures, including those with furan and thiophene moieties, which are similar to the chemical structure of interest. For example, research on the direct Bradsher reaction has led to novel methods for the benzologation of heterocycles, providing pathways to derive unsubstituted or substituted derivatives of dibenzothiophen or dibenzofuran (Ashby, Ayad, & Meth–Cohn, 1974). Such methodologies could be relevant for synthesizing or modifying compounds with structures akin to "2,4-dichloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methylbenzenesulfonamide."

Optical Properties and Applications

The optical properties of compounds featuring furan and thiophene units have been a subject of interest, particularly in the development of dyes and pigments. Research into the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines reveals moderate to high fluorescence quantum yields, establishing structure-optical properties relationships (Bogza et al., 2018). Such studies suggest potential applications of "this compound" in the field of optical materials and fluorescent dyes.

Anticancer Activity and DNA Binding

Research on mixed-ligand copper(II)-sulfonamide complexes highlights the influence of sulfonamide derivatives on DNA binding, DNA cleavage, genotoxicity, and anticancer activity (González-Álvarez et al., 2013). These studies are crucial for understanding how modifications to the sulfonamide group, as seen in the compound of interest, could affect its interaction with biological targets, offering insights into the development of novel anticancer agents.

Pharmacological Applications

While specific pharmacological applications of "this compound" were not detailed due to the exclusion criteria, research on related sulfonamide compounds provides a foundation for hypothesizing potential biomedical uses. Studies on the synthesis, characterization, and antimicrobial activity of novel benzenesulfonamide derivatives underscore the versatility of sulfonamide compounds in medicinal chemistry (Vanparia et al., 2010).

Properties

IUPAC Name

2,4-dichloro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4S2/c1-11-7-15(14(19)8-13(11)18)26(22,23)20-10-17(21,12-4-5-24-9-12)16-3-2-6-25-16/h2-9,20-21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSHAOIITWCBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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